molecular formula C17H24N4O2 B2804998 (E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime CAS No. 867136-91-2

(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime

Cat. No.: B2804998
CAS No.: 867136-91-2
M. Wt: 316.405
InChI Key: NZQOMYGUXAHTGL-GIJQJNRQSA-N
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Description

(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, introduction of the diisopropylamino group, and the formation of the oxime.

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diisopropylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the diisopropylamino group.

    Formation of the Oxime: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The diisopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the O-methyl oxime group.

    2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the (E)-configuration and O-methyl oxime group.

Uniqueness

The presence of the O-methyl oxime group and the (E)-configuration in (E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime distinguishes it from similar compounds. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]-3-[(E)-methoxyiminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-11(2)21(12(3)4)16-14(9-18-23-6)17(22)20-10-13(5)7-8-15(20)19-16/h7-12H,1-6H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQOMYGUXAHTGL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NOC)N(C(C)C)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=N/OC)N(C(C)C)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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